molecular formula C14H14N4O2S B2943307 N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1281064-89-8

N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2943307
CAS No.: 1281064-89-8
M. Wt: 302.35
InChI Key: YIJYUDXYFXKJFZ-UHFFFAOYSA-N
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Description

The compound N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide features a central imidazole ring substituted with a 3-methoxyphenyl group at the 1-position and a sulfanyl acetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a cyanomethyl group.

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)18-8-7-17-14(18)21-10-13(19)16-6-5-15/h2-4,7-9H,6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYUDXYFXKJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and case studies.

  • Molecular Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its imidazole and thioacetamide moieties, which are known for their roles in various biochemical pathways. The imidazole ring can interact with biological targets, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Activity

Research has indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that similar imidazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .

Anti-inflammatory Effects

Imidazole derivatives have also been reported to possess anti-inflammatory properties.

  • Research Findings : In a comparative study, several imidazole compounds were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. Compounds exhibited 40% to 60% inhibition, suggesting that this compound may similarly reduce inflammation .

Anticancer Potential

The anticancer activity of this compound is under preliminary investigation.

  • Findings from Related Studies : Research on structurally similar compounds has shown promising results against various cancer cell lines, including breast and colon cancer. For example, specific derivatives demonstrated cytotoxicity with IC50 values below 20 µM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 (µg/mL)Reference
Imidazole AAntimicrobial12.5
Imidazole BAnti-inflammatory40% inhibition
Imidazole CAnticancer<20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Key Differences: Replaces the 3-methoxyphenyl group with a 4-chlorophenyl group and substitutes the cyanomethyl with a 5-methyloxazole.
  • The methyloxazole group increases lipophilicity compared to the polar cyanomethyl substituent .
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • Key Differences : Features a 2-methoxy-5-methylphenyl group on the imidazole and an acetamidophenyl group on the acetamide.
  • Impact : The additional methyl and acetamide groups enhance steric bulk and hydrogen-bonding capacity, which could improve target selectivity or solubility .

Variations in Acetamide Substituents

2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide
  • Key Differences: Substitutes the cyanomethyl group with a 5-methylisoxazole.
N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Key Differences : Replaces the imidazole-sulfanyl moiety with a benzothiazole ring.
  • Impact: Benzothiazoles are known for their fluorescence and metal-chelating properties, suggesting divergent applications in diagnostics or catalysis compared to imidazole derivatives .

Functional Group Modifications

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Differences : Uses a thiazole ring instead of imidazole and lacks the sulfanyl linkage.
  • The absence of the thioether linkage may reduce redox activity .

Structural and Functional Implications

Electronic Effects

  • The 3-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, increasing the electron density of the imidazole ring. This contrasts with 4-chlorophenyl () or dichlorophenyl () analogues, where electron-withdrawing effects dominate .

Hydrogen Bonding and Solubility

  • The cyanomethyl group introduces a nitrile, which can engage in dipole interactions but lacks hydrogen-bonding donors. In contrast, compounds with acetamidophenyl () or aminothiazole () groups exhibit enhanced hydrogen-bonding capacity, improving solubility .

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